molecular formula C22H22N4O3S B10873269 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873269
M. Wt: 422.5 g/mol
InChI Key: YZCBMDLOAFAATD-UHFFFAOYSA-N
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Description

  • The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
  • Example: Condensing 2-aminothiophenol with benzaldehyde under reflux conditions in ethanol.
  • Formation of the Final Compound

    • The final step involves the condensation of the pyrazolone derivative with the benzothiazole derivative in the presence of a base such as sodium ethoxide.
    • Example: Reacting the pyrazolone derivative with the benzothiazole derivative in ethanol with sodium ethoxide as a catalyst.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Formation of the Pyrazolone Core

      • The synthesis typically begins with the formation of the pyrazolone core. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
      • Example: Reacting 4-methoxyacetophenone with hydrazine hydrate in the presence of acetic acid to form the pyrazolone ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
      • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Reduction

      • Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to a hydroxyl group.
      • Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
    • Substitution

      • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
      • Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

    Major Products

      Oxidation: Hydroxylated derivatives of the original compound.

      Reduction: Alcohol derivatives of the pyrazolone ring.

      Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

      Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

      Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.

    Medicine

      Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent, targeting specific pathways in cancer cells.

      Anti-inflammatory: The compound could exhibit anti-inflammatory properties, useful in treating various inflammatory conditions.

    Industry

      Dye Manufacturing: The compound’s structure allows it to be used in the synthesis of dyes and pigments.

      Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

    Mechanism of Action

    The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazolone moieties can interact with active sites of enzymes, inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

    Molecular Targets and Pathways

      Enzymes: Inhibition of enzymes like kinases or proteases.

      Receptors: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

    Comparison with Similar Compounds

    Similar Compounds

      (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

      (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.

    Uniqueness

    The unique combination of the benzothiazole, pyrazolone, and methoxyphenyl groups in the compound provides distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

    Properties

    Molecular Formula

    C22H22N4O3S

    Molecular Weight

    422.5 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

    InChI

    InChI=1S/C22H22N4O3S/c1-14(23-12-13-28-2)19-20(15-8-10-16(29-3)11-9-15)25-26(21(19)27)22-24-17-6-4-5-7-18(17)30-22/h4-11,25H,12-13H2,1-3H3

    InChI Key

    YZCBMDLOAFAATD-UHFFFAOYSA-N

    Canonical SMILES

    CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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